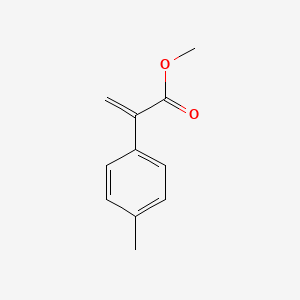

Methyl 2-(4-methylphenyl)prop-2-enoate

Description

Properties

Molecular Formula |

C11H12O2 |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

methyl 2-(4-methylphenyl)prop-2-enoate |

InChI |

InChI=1S/C11H12O2/c1-8-4-6-10(7-5-8)9(2)11(12)13-3/h4-7H,2H2,1,3H3 |

InChI Key |

SYULESWCXYLZKL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

a. Preparation of the Aldehyde Intermediate:

- Synthesis of 4-methylphenylacetaldehyde:

- Oxidation of 4-methylphenylmethanol using PCC or Swern oxidation.

b. Olefin Formation via Wittig or HWE:

Horner–Wadsworth–Emmons Reaction:

- React aldehyde with phosphonate ester (e.g., triethyl phosphonoacetate).

- Use base such as sodium hydride or potassium tert-butoxide.

- Conditions: typically at 0°C to room temperature.

- Yields: Generally high (70–90%).

-

- Formation of the conjugated ester with $$ \text{E} $$-configuration, yielding Methyl 2-(4-methylphenyl)prop-2-enoate .

Reaction Scheme:

4-methylphenylacetaldehyde + triethyl phosphonoacetate → (HWE reaction) → this compound

Mizoroki–Heck Coupling Approach (As Demonstrated in Literature)

Recent literature demonstrates the use of palladium-catalyzed Mizoroki–Heck coupling for constructing the conjugated ester:

-

- 4-methylphenyl iodide or bromide.

- Methyl acrylate.

-

- Catalyst: Palladium acetate or Pd(0) complexes.

- Ligand: Triphenylphosphine or other phosphines.

- Base: Potassium carbonate or cesium carbonate.

- Solvent: Dimethylformamide (DMF) or N,N-dimethylacetamide.

- Temperature: 80–100°C.

- Time: 2–4 hours.

-

- Combine 4-methylphenyl halide, methyl acrylate, palladium catalyst, ligand, and base.

- Stir under inert atmosphere at elevated temperature.

- Purify via chromatography.

-

- Typically high (76–100%) depending on conditions.

This method is particularly advantageous for regioselective and stereoselective synthesis of the conjugated ester.

Alternative Synthesis via Carboxylation and Decarboxylation

- Step 1: Carboxylation of 4-methylphenyl derivatives using carbon dioxide under pressure.

- Step 2: Decarboxylation to generate the phenylacetic acid intermediate.

- Step 3: Esterification or olefination as described above.

Summary Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Fischer Esterification | 4-methylphenylacetic acid | H₂SO₄, ethanol | Reflux, Dean-Stark | 70–85% | Simple, scalable | Equilibrium control needed |

| HWE Olefination | 4-methylphenylacetaldehyde | Phosphonoacetate, base | 0°C to RT | 70–90% | High selectivity | Requires aldehyde synthesis |

| Mizoroki–Heck Coupling | 4-methylphenyl halide | Pd catalyst, methyl acrylate | 80–100°C, inert atmosphere | 76–100% | Regioselective, efficient | Catalyst cost, requires halide |

| Carboxylation/Decarboxylation | Phenyl derivatives | CO₂, heat | Elevated pressure & temperature | Variable | Versatile | Multi-step |

In-Depth Research Findings

- Reaction Optimization: Literature indicates that the Mizoroki–Heck coupling provides the most efficient route with high regio- and stereoselectivity, especially when optimized with ligand and temperature adjustments.

- Yield Trends: Olefination methods, especially HWE, tend to give higher yields and purer products when aldehyde intermediates are well-prepared.

- Environmental Considerations: Catalytic methods like Mizoroki–Heck are more environmentally friendly compared to traditional esterification, which involves corrosive acids.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 2-(4-methylphenyl)prop-2-enoate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives. Common reagents include halogens and nitrating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in acetic acid for bromination.

Major Products Formed:

Oxidation: 4-Methylcinnamic acid.

Reduction: 4-Methylphenylpropanol.

Substitution: 4-Bromo-2-(4-methylphenyl)prop-2-enoate.

Scientific Research Applications

Chemistry: Methyl 2-(4-methylphenyl)prop-2-enoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways involving ester hydrolysis and oxidation .

Industry: this compound is used in the production of fragrances and flavoring agents. It is also employed in the synthesis of polymers and resins .

Mechanism of Action

The mechanism of action of methyl 2-(4-methylphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for esterases, leading to its hydrolysis into 4-methylcinnamic acid and methanol. Additionally, it can undergo oxidation to form reactive intermediates that participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs of methyl 2-(4-methylphenyl)prop-2-enoate, emphasizing differences in substituents and functional groups:

Key Observations:

Substituent Influence on Reactivity: The presence of electron-donating groups (e.g., 4-methylphenyl in the target compound) stabilizes the α,β-unsaturated system, facilitating Michael addition reactions . In contrast, electron-withdrawing groups (e.g., bromocarbonyl in ) increase electrophilicity, enhancing reactivity toward nucleophiles. Ethyl 3-(4-methoxy-2-methylphenyl)prop-2-enoate exhibits extended conjugation due to the methoxy group, improving UV stability .

Functional Group Modifications :

Crystallographic and Hydrogen-Bonding Analysis

- Crystallography Tools : Structural characterization of these compounds often employs SHELX and ORTEP for refinement and visualization.

- Hydrogen-Bonding Patterns : The target compound’s planar structure promotes π-π stacking, whereas amide-containing analogs (e.g., ) form stronger hydrogen-bonded networks, as analyzed via graph set theory .

Q & A

Q. What are the recommended methods for synthesizing Methyl 2-(4-methylphenyl)prop-2-enoate with high purity?

The synthesis of α,β-unsaturated esters like this compound typically involves esterification or condensation reactions. A common approach is the Horner-Wadsworth-Emmons reaction, using phosphonate esters and aldehydes to form the α,β-unsaturated system. For example, reacting 4-methylbenzaldehyde with methyl (diethylphosphono)acetate under basic conditions (e.g., NaH or KOtBu) yields the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>95%). Reaction progress should be monitored by TLC, and intermediates characterized by NMR to confirm regioselectivity .

Q. How can spectroscopic techniques (NMR, IR, MS) be effectively utilized to characterize this compound?

- 1H/13C NMR : The α,β-unsaturated ester moiety shows characteristic doublet-of-doublets for the vinyl protons (δ 6.3–7.1 ppm) and a carbonyl carbon at ~165–170 ppm. The 4-methylphenyl group exhibits aromatic protons as a singlet (δ 7.2–7.4 ppm) and a methyl resonance at ~2.3 ppm.

- IR : Strong absorption bands at ~1700 cm⁻¹ (ester C=O) and ~1600 cm⁻¹ (C=C stretch).

- MS : Molecular ion peak [M+H]+ at m/z 190.1 (calculated for C₁₁H₁₂O₂), with fragmentation patterns confirming the ester and aromatic groups.

Comparative analysis with computational spectra (DFT methods) enhances assignment accuracy .

Q. What crystallization conditions are optimal for obtaining high-quality single crystals of this compound for X-ray diffraction studies?

Slow evaporation from a 1:1 mixture of dichloromethane and hexane at 4°C produces well-defined crystals. For X-ray analysis, crystals should be mounted on a diffractometer cooled to 100 K. SHELXL (for refinement) and ORTEP-3 (for visualization) are recommended for resolving the structure. Key parameters include R-factor convergence (<0.05) and hydrogen bonding analysis to validate packing motifs .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the hydrogen bonding network in this compound crystals?

Graph set analysis (as per Etter’s rules) combined with Hirshfeld surface calculations can reconcile discrepancies. For instance, computational models may underestimate weak C–H···O interactions due to basis set limitations. Experimental electron density maps (from high-resolution X-ray data) should be compared with DFT-derived electrostatic potentials. Refinement in SHELXL using restraints for hydrogen atom positions improves accuracy .

Q. What strategies are employed to determine the stereochemical configuration of this compound derivatives using advanced spectroscopic and crystallographic methods?

- Vibrational Circular Dichroism (VCD) : Differentiates enantiomers by analyzing the C=O and C=C stretching modes.

- X-ray Crystallography : Directly assigns configuration via Flack parameter refinement. For non-crystalline derivatives, Mosher’s ester analysis or NOESY NMR (to probe spatial proximity of substituents) is effective .

Q. How do structural modifications at the α,β-unsaturated ester moiety influence the biological activity and metabolic stability of this compound derivatives?

Introducing electron-withdrawing groups (e.g., –NO₂, –CF₃) at the β-position enhances electrophilicity, increasing reactivity with biological nucleophiles (e.g., glutathione). Conversely, methyl or methoxy groups improve metabolic stability by reducing cytochrome P450 oxidation. In vitro assays (e.g., microsomal stability tests) paired with molecular docking (AutoDock Vina) can predict interactions with enzymes like esterases .

Q. What methodologies are recommended for identifying and quantifying synthetic impurities in this compound using HPLC and mass spectrometry?

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid (70:30) at 1.0 mL/min. Detect impurities at 254 nm.

- LC-MS/MS : Employ MRM transitions for common impurities (e.g., unreacted aldehyde or ester hydrolysis products). Reference standards (e.g., 2-(4-methylphenyl)prop-2-enoic acid) should be synthesized for calibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.